molecular formula C15H23N5O B2496411 N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1428375-89-6

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2496411
CAS No.: 1428375-89-6
M. Wt: 289.383
InChI Key: QGPCWKCAHBTNCR-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Cyclopentyl Group: The piperazine ring is then reacted with cyclopentyl halides in the presence of a base such as sodium hydride or potassium carbonate to introduce the cyclopentyl group.

    Introduction of the Pyrimidine Moiety: The final step involves the coupling of the substituted piperazine with 5-methylpyrimidine-4-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Coupling Agents: EDCI, HOBt.

Major Products

    Oxidation Products: Cyclopentyl ketones or alcohols.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe in biochemical assays to understand protein-ligand interactions and enzyme kinetics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-(4-methylpyrimidin-4-yl)piperazine-1-carboxamide
  • N-cyclopentyl-4-(5-ethylpyrimidin-4-yl)piperazine-1-carboxamide
  • N-cyclopentyl-4-(5-methylpyridin-4-yl)piperazine-1-carboxamide

Uniqueness

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 5-methylpyrimidine moiety, in particular, influences its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-12-10-16-11-17-14(12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPCWKCAHBTNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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